2-[4-(6-Bromo-4-phenylquinolin-2-yl)phenoxy]acetohydrazide
Description
2-[4-(6-Bromo-4-phenylquinolin-2-yl)phenoxy]acetohydrazide is a heterocyclic compound featuring a quinoline core substituted with bromine and phenyl groups, linked to a phenoxyacetohydrazide moiety. The quinoline scaffold is known for its pharmacological relevance, particularly in antimicrobial, anticancer, and anti-inflammatory applications .
Properties
IUPAC Name |
2-[4-(6-bromo-4-phenylquinolin-2-yl)phenoxy]acetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18BrN3O2/c24-17-8-11-21-20(12-17)19(15-4-2-1-3-5-15)13-22(26-21)16-6-9-18(10-7-16)29-14-23(28)27-25/h1-13H,14,25H2,(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWXWHLIDUJTINK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=C2C=C(C=C3)Br)C4=CC=C(C=C4)OCC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(6-Bromo-4-phenylquinolin-2-yl)phenoxy]acetohydrazide typically involves multiple steps, starting with the formation of the quinoline core. The quinoline ring can be synthesized through a Skraup reaction, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene. The resulting quinoline derivative is then brominated using bromine or a brominating agent like N-bromosuccinimide.
Next, the brominated quinoline is coupled with a phenyl group through a Suzuki-Miyaura cross-coupling reaction, using a palladium catalyst and a base such as potassium carbonate. The phenoxyacetohydrazide moiety is introduced by reacting the phenoxyacetic acid with hydrazine hydrate under reflux conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents and equipment. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error.
Chemical Reactions Analysis
Types of Reactions
2-[4-(6-Bromo-4-phenylquinolin-2-yl)phenoxy]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the quinoline ring or the hydrazide group.
Substitution: The bromine atom on the quinoline ring can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, dimethylformamide, and elevated temperatures.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline or hydrazide derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Chemical Applications
Building Block for Synthesis
This compound serves as a crucial building block in organic synthesis. It can be utilized to create more complex organic molecules and heterocycles, which are essential in the development of new drugs and materials. The unique structure of 2-[4-(6-Bromo-4-phenylquinolin-2-yl)phenoxy]acetohydrazide allows for various modifications that can lead to novel compounds with enhanced properties.
Mechanism of Action
The compound's mechanism of action includes:
- Enzyme Inhibition : It inhibits key enzymes involved in cellular processes, such as DNA topoisomerases and kinases.
- DNA Intercalation : The quinoline core allows intercalation into DNA, disrupting replication and transcription.
- Reactive Oxygen Species Generation : It induces the generation of reactive oxygen species, leading to oxidative stress and cell death in cancer cells.
Biological Activities
Antimicrobial Properties
Research has indicated that derivatives of quinoline compounds exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds demonstrate effectiveness against various bacterial strains such as Bacillus subtilis, Staphylococcus aureus, and fungal strains like Candida albicans . This suggests that this compound may also possess similar antimicrobial properties, warranting further investigation.
Anticancer Potential
The anticancer activity of quinoline derivatives has been well-documented. The ability of this compound to intercalate into DNA and generate reactive oxygen species positions it as a potential candidate for cancer therapy. Ongoing research aims to evaluate its efficacy against various cancer cell lines.
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, there is growing interest in the anti-inflammatory effects of quinoline derivatives. Some studies have reported that related compounds exhibit significant anti-inflammatory activity comparable to established drugs like ibuprofen .
Medicinal Applications
Therapeutic Agent Development
The compound is under investigation for its potential as a therapeutic agent for various diseases, including cancer and infectious diseases. Its unique chemical structure allows for targeted modifications that could enhance its bioactivity and reduce side effects.
Industrial Applications
Material Development
In industrial settings, this compound is explored for the development of new materials. Its chemical properties make it suitable for applications in dyes and pigments, contributing to advancements in material science.
Mechanism of Action
The mechanism of action of 2-[4-(6-Bromo-4-phenylquinolin-2-yl)phenoxy]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, disrupting their normal function and leading to cell death in microbial and cancer cells. It may also inhibit enzymes involved in inflammatory pathways, reducing inflammation and pain.
Comparison with Similar Compounds
Comparison with Structural Analogs
Quinoline-Based Analogs
6-Bromo-2-phenyl-3-substituted quinazolin-4(3H)-ones (BQ 1-8) Structure: Replaces the acetohydrazide group with quinazolinone and varies substituents (e.g., metformin, 4-bromoaniline). Synthesis: Derived from 6-bromo-2-phenyl-benzooxazin-4-one via condensation with amino reagents . Bioactivity: Demonstrated antimicrobial activity, with compound BQ1 (6-bromo-N-(N,N-dimethyl carbamimidoyl)-4-oxo-2-phenyl quinazoline-3(4H)-carboximidamide) showing notable efficacy .
2-[3-(6-Bromo-2-oxo-4-phenyl-1,2-dihydro-3-quinolinyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-N'-(2-furylmethylene)acetohydrazide Structure: Integrates a pyrazole ring and furylmethylene group into the hydrazide moiety. Molecular Weight: 594.46 g/mol .
Acetohydrazide Derivatives with Heterocyclic Modifications
2-[(7-Chloroquinolin-4-yl)thio]acetohydrazide Structure: Replaces the phenoxy group with a thioether (–S–) and substitutes bromine with chlorine on the quinoline. CAS No.: 59278-00-1 . Synthesis: Likely involves thiolation of chloroquinoline followed by hydrazide conjugation.
N′-{(E)-[4-(Dimethylamino)phenyl]methylidene}-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide Structure: Features a dimethylamino benzylidene group and bulky alkyl substituents on the phenoxy ring. IUPAC Name: [4-(1,1,3,3-Tetramethyl-butyl)-phenoxy]-acetic acid (4-dimethylamino-benzylidene)-hydrazide . Application: The dimethylamino group may enhance solubility and interaction with biological targets .
2-(4-Isopropylphenoxy)acetohydrazide Structure: Simplified analog lacking the quinoline core, with an isopropylphenoxy group. CAS No.: 443905-53-1 . Utility: Used as a precursor for further functionalization in drug discovery .
Comparative Analysis of Key Properties
Biological Activity
2-[4-(6-Bromo-4-phenylquinolin-2-yl)phenoxy]acetohydrazide is a synthetic compound with potential biological activity, particularly in the fields of oncology and pharmacology. This compound belongs to the class of quinoline derivatives, which have been extensively studied for their diverse biological effects, including anticancer, anti-inflammatory, and antimicrobial properties. This article aims to provide a detailed examination of the biological activity of this compound, supported by relevant research findings and data.
- Molecular Formula : C23H18BrN3O2
- Molecular Weight : 448.31 g/mol
- CAS Number : 136987-58-1
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation, such as DNA topoisomerases and kinases.
- DNA Intercalation : The quinoline core structure allows for intercalation into DNA, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress through ROS generation can lead to apoptosis in cancer cells.
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinoline derivatives, including this compound. Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines.
| Cell Line | IC50 (μM) | Reference |
|---|---|---|
| COLO205 (Colorectal) | 0.32 | |
| H460 (Lung) | 0.89 | |
| Hep3B (Liver) | Data not available | N/A |
In vitro studies using MTT assays demonstrated that this compound effectively inhibited cell growth in a dose-dependent manner.
Anti-inflammatory Activity
In addition to its anticancer properties, quinoline derivatives have shown promise as anti-inflammatory agents. The compound's ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2) has been explored, with some derivatives exhibiting significant inhibition comparable to established anti-inflammatory drugs.
Case Studies
- Study on Quinoline Derivatives : A study evaluated a series of novel quinoline-acetohydrazide derivatives for their anti-inflammatory and anticancer efficacy. The results indicated that structural modifications could enhance their biological activity while minimizing side effects .
- Mechanistic Insights : Another research article focused on the structure–activity relationship (SAR) of quinoline derivatives, revealing that specific substitutions significantly impact their biological efficacy against cancer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
